molecular formula C23H19BrN2O3 B11594282 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11594282
M. Wt: 451.3 g/mol
InChI Key: HXXSJJJUHJBWSN-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes an amino group, a bromo-substituted phenyl ring, and a benzochromene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a bromo-substituted phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The acylated product undergoes cyclization to form the benzochromene core.

    Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzochromene oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzochromenes.

Scientific Research Applications

2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an antibacterial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Uniqueness

2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the presence of the bromo and ethoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C23H19BrN2O3/c1-3-28-19-11-14(10-18(24)22(19)27-2)20-16-9-8-13-6-4-5-7-15(13)21(16)29-23(26)17(20)12-25/h4-11,20H,3,26H2,1-2H3

InChI Key

HXXSJJJUHJBWSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OC

Origin of Product

United States

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